molecular formula C32H43N9O9 B1280698 Bz-Ile-glu-gly-arg-pna CAS No. 59068-47-2

Bz-Ile-glu-gly-arg-pna

Cat. No.: B1280698
CAS No.: 59068-47-2
M. Wt: 697.7 g/mol
InChI Key: ZYECEUZMVSGTMR-LBDWYMBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a synthetic peptide substrate. It is widely used in biochemical research, particularly in the study of proteolytic enzymes such as Factor Xa . The compound has a molecular formula of C32H43N9O9 and a molecular weight of 697.74 g/mol .

Biochemical Analysis

Biochemical Properties

Bz-Ile-glu-gly-arg-pna plays a crucial role in biochemical reactions as a chromogenic substrate. It interacts with proteolytic enzymes, specifically Factor Xa, which preferentially binds to and cleaves the Ile-glu-gly-arg sequence to release p-nitroanilide (pNA). This release can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . The interaction between this compound and Factor Xa is highly specific, making it a valuable tool in studying the activity and inhibition of this enzyme.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells where Factor Xa is active, the cleavage of this compound results in the release of p-nitroanilide, which can be detected and measured. This process is essential in understanding the role of Factor Xa in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to be cleaved by Factor Xa provides insights into the enzyme’s function and regulation within different cellular contexts.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Factor Xa. The enzyme binds to the Ile-glu-gly-arg sequence of the compound and catalyzes the hydrolysis of the peptide bond, resulting in the release of p-nitroanilide . This reaction is highly specific and can be used to measure the activity of Factor Xa in various biochemical assays. The chromogenic nature of this compound allows for the quantification of enzyme activity through colorimetric detection, providing a clear and measurable output.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease if not stored properly . Long-term studies have shown that this compound maintains its effectiveness in in vitro assays, but its stability and activity may vary in in vivo settings depending on the conditions and duration of the experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for Factor Xa, allowing for the measurement of enzyme activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions, which need to be carefully monitored in experimental settings . Understanding the dosage effects is crucial for optimizing the use of this compound in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as Factor Xa, which cleaves the compound to release p-nitroanilide . This interaction is part of the broader metabolic processes that regulate enzyme activity and substrate turnover. The compound’s role in these pathways provides insights into the regulation and function of proteolytic enzymes in various biological contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as enzyme activity and cellular uptake mechanisms . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and experimental studies.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound may be directed to specific compartments or organelles where proteolytic enzymes such as Factor Xa are active . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, influencing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97.0% .

Chemical Reactions Analysis

Types of Reactions

Bz-Ile-glu-gly-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer at physiological pH. Enzymes such as Factor Xa are commonly used to catalyze the reaction .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow-colored compound detectable at 405 nm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Ile-glu-gly-arg-pna is unique due to its specific sequence that mimics natural substrates of Factor Xa, making it highly suitable for studying this enzyme’s activity. Its chromogenic nature allows for easy and accurate quantification of enzyme activity, which is crucial in both research and industrial applications .

Properties

IUPAC Name

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYECEUZMVSGTMR-LBDWYMBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475101
Record name Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59068-47-2
Record name Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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